N-(4-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

CCR5 antagonist HIV entry inhibitor chemokine receptor

Sourcing a reliable, structurally distinct CCR5 antagonist for resistance profiling can be challenging, as minor aryl substitutions drastically alter potency and selectivity. N-(4-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide (CAS 1351694-91-1) addresses this gap with its unique tetrazole-cyclohexane core, absent in clinical inhibitors. - Enables probing of allosteric modulation and binding-site differences vs. maraviroc. - The 4-fluorophenyl group facilitates direct 19F NMR quantification of target engagement without fluorescent tags. - Sourced as a high-purity research tool for reproducible in vitro and in vivo outcomes.

Molecular Formula C14H16FN5O
Molecular Weight 289.31 g/mol
Cat. No. B12185399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
Molecular FormulaC14H16FN5O
Molecular Weight289.31 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(C(=O)NC2=CC=C(C=C2)F)N3C=NN=N3
InChIInChI=1S/C14H16FN5O/c15-11-4-6-12(7-5-11)17-13(21)14(8-2-1-3-9-14)20-10-16-18-19-20/h4-7,10H,1-3,8-9H2,(H,17,21)
InChIKeyZNYQHOXRVBPDBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide: Overview


N-(4-Fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide (CAS 1351694-91-1) is a synthetic small molecule belonging to the tetrazole-containing cyclohexanecarboxamide class [1]. It features a 4-fluorophenyl amide moiety and a 1H-tetrazol-1-yl substituent on the cyclohexane ring, placing it within a chemical space explored for chemokine receptor modulation, particularly as a CCR5 antagonist [2]. Preliminary pharmacological screening indicates potential utility in CCR5-mediated diseases such as HIV infection, asthma, rheumatoid arthritis, and COPD [2].

Workflow CCR5 antagonism probe with non-maraviroc tetrazole scaffold
Selection 4-Fluorophenyl substitution alters target engagement and logP profile
Attribute Suitable for 19F NMR binding assays and allostery research

N-(4-Fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide: Irreplaceable by Generic Analogs


Within the 1-(1H-tetrazol-1-yl)cyclohexanecarboxamide series, minor N-aryl substitutions profoundly alter both on-target potency and off-target profiles [1]. The 4-fluorophenyl group contributes distinct electronic and steric properties that influence CCR5 binding affinity—an effect not replicated by non-fluorinated or heteroaryl analogs [1]. Moreover, the pharmacokinetic and metabolic stability of tetrazole derivatives is highly dependent on the specific aryl substitution pattern, making simple interchange unreliable for researchers requiring reproducible in vitro or in vivo outcomes [2].

N-Aryl substitution pattern may shift CCR5 binding affinity and selectivity profile
Metabolic stability of tetrazole derivatives depends on specific fluoro-substitution; non-fluorinated or heteroaryl analogs may not replicate half-life
Simple N-phenyl or pyridinyl analogs may not transfer logP-driven permeability advantages

N-(4-Fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide: Differentiating Evidence


CCR5 Antagonism vs. Maraviroc

In a cell-based calcium mobilization assay using human MOLT4 cells, N-(4-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide exhibited CCR5 antagonism with an IC50 of 1.01×10^4 nM [1]. This represents a significantly lower potency compared to the clinical CCR5 antagonist maraviroc, which demonstrates an IC50 of 3.3 nM in the same assay format [2]. The ~3,000-fold difference positions the compound as a tool compound for mechanistic studies rather than a clinical candidate, but its distinct tetrazole scaffold offers a different binding mode that may be useful for exploring allosteric modulation or resistance profiles [1].

CCR5 antagonism vs. maraviroc
Cross-study comparable
IC50 1.01 × 10⁴ nM (MOLT4 calcium assay) vs. maraviroc 3.3 nM; ~3,060-fold difference
Supports mechanistic and resistance-probe context; potency distinct from clinical comparator
Assay: MOLT4 cells, CCl5-induced calcium flux, 1 h incubation
CCR5 antagonist HIV entry inhibitor chemokine receptor

LogP and H-Bond Acceptor Profile vs. Pyridinyl Analog

Predicted logP for N-(4-fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is approximately 2.8, compared to ~1.9 for the N-(pyridin-4-yl) analog . The fluorophenyl derivative also has one less H-bond acceptor, potentially improving passive membrane permeability. These differences are critical for CNS penetration or cell-based assay performance .

LogP & H-bond acceptor vs. pyridinyl
Data to verify
Predicted logP ~2.8 (4 HBA) vs. pyridinyl analog ~1.9 (5 HBA); ΔlogP ≈ 0.9
May support cell-based assay fit and passive permeability review
In silico prediction; experimental confirmation needed
drug-likeness permeability solubility

Metabolic Stability: Fluorine vs. Non-Fluorinated Analog

The presence of the para-fluorine atom on the phenyl ring is expected to block a major site of CYP450-mediated hydroxylation, a metabolic soft spot observed in the unsubstituted phenyl analog [1]. While direct comparative microsomal stability data for this specific compound are unavailable, literature on fluorinated aromatics indicates a 2- to 5-fold increase in metabolic half-life compared to the non-fluorinated counterpart [2].

Metabolic stability: F vs. H analog
Class-level inference
Expected t1/2 prolongation 2–5× vs. non-fluorinated phenyl analog (literature para-F effect)
Fluorine may reduce CYP hydroxylation; supports assay robustness context
No direct microsomal data for this compound; inferred from fluoro-blocking principle
metabolic stability fluorine effect CYP450

N-(4-Fluorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide: Recommended Applications


CCR5 Mechanistic Studies with Non-Maraviroc Chemotype

Use this compound as a structurally distinct CCR5 antagonist to probe binding site differences, allosteric modulation, or to overcome maraviroc-resistant HIV-1 strains in cell-based assays [1]. Its tetrazole-cyclohexane core is absent from clinical CCR5 inhibitors, making it valuable for intellectual property and selectivity profiling [1].

ADMET Screening of Fluorinated Tetrazole Libraries

Include this compound in a panel of para-substituted phenyl tetrazole analogs to benchmark metabolic stability and permeability. The fluorine atom provides a clear signal for logP and CYP stability SAR compared to H, Cl, or OCH3 analogs [2].

19F NMR Probe for Tetrazole-Protein Interactions

Employ the tetrazole moiety as a bioisostere for carboxylic acids in target engagement studies. The 4-fluorophenyl group enhances binding affinity detection via 19F NMR, enabling direct quantification of protein-ligand interactions without the need for fluorescent tags [3].

Application
Selection Property
Validation Focus
CCR5 signaling pathway studies (non-maraviroc chemotype)
Structurally distinct tetrazole-cyclohexane core
Allosteric modulation and resistance profiling in cell-based assays
Fluorinated tetrazole SAR panel screening
Para-fluorophenyl logP and metabolic effect
Metabolic stability and permeability benchmarking across analogs
19F NMR target engagement studies
4-Fluorophenyl as NMR-active probe
Direct protein-ligand interaction quantification without fluorescent tags
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